1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride
Overview
Description
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, a methylsulfanyl group, and an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methylsulfanyl group.
Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to certain receptors or enzymes. The methylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride can be compared with similar compounds such as:
2-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine: Similar structure but lacks the hydrochloride salt form.
2-{1-[(methylsulfanyl)methyl]cyclopropyl}ethan-1-amine: Contains a similar cyclopropyl and methylsulfanyl group but differs in the position of the substituents.
Properties
IUPAC Name |
1-cyclopropyl-2-methylsulfanylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-8-4-6(7)5-2-3-5;/h5-6H,2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYAYVSPKDLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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